Relevance: This compound shares a similar core structure with 2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-[3-(1H-imidazol-1-yl)propyl]acetamide, both containing a 3,5-dimethyl-1H-pyrazole ring. The presence of a fluorine atom on the phenyl ring and the variation in the substituent at the pyrazole ring's 4-position are the key structural differences. Despite these differences, the shared core structure and exploration of similar pharmacological activity make this compound relevant in understanding the structure-activity relationships of the target compound. (Reference: )
Compound Description: This compound displayed antipsychotic-like activity in behavioral tests in mice, demonstrating a reduction in spontaneous locomotion without inducing ataxia []. Notably, it did not exhibit binding affinity for D2 dopamine receptors in vitro, contrasting with typical antipsychotic agents.
Relevance: This compound shares a core 1,3-dimethyl-1H-pyrazole moiety with 2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-[3-(1H-imidazol-1-yl)propyl]acetamide. Despite differences in substituents and functional groups attached to the core structure, the shared pyrazole ring and the exploration of antipsychotic activity make this compound relevant in understanding the potential pharmacological properties and structure-activity relationships of the target compound. (Reference: )
Compound Description: This series of compounds was developed as potential therapeutic agents for spinocerebellar ataxia type 2 (SCA2) []. The compounds were designed to act as positive modulators of KCa2 channels, particularly targeting the KCa2.2a subtype.
Relevance: While the core structure of these analogs differs from 2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-[3-(1H-imidazol-1-yl)propyl]acetamide, they share the crucial 3,5-dimethyl-1H-pyrazole moiety. This structural similarity, along with the exploration of these analogs as potential drug candidates, makes them relevant in understanding the potential biological activities and structure-activity relationships associated with the presence of the 3,5-dimethyl-1H-pyrazole group in various chemical scaffolds. (Reference: )
Compound Description: This compound, alongside two other peptidomimetics, emerged as a potential inhibitor of deoxycytidine triphosphate deaminase (dCTP deaminase) in Campylobacter concisus []. This enzyme is crucial for the bacterium's pyrimidine synthesis, a pathway targeted for developing new treatments against Campylobacter infections.
Relevance: This compound exhibits structural similarities with 2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-[3-(1H-imidazol-1-yl)propyl]acetamide by sharing the 3,5-dimethyl-1H-pyrazole ring system. Though substantial structural differences exist, the shared pyrazole ring and its presence in a compound targeting a specific bacterial enzyme make it relevant for understanding potential applications and biological activities of compounds containing the 3,5-dimethyl-1H-pyrazole motif. (Reference: )
Compound Description: This aminopyrazole compound acts as a selective inhibitor of cyclin-dependent kinase 5 (CDK5) over CDK2 in cancer cell lines. It was found to reduce Mcl-1 levels in a concentration-dependent manner, suggesting potential as a therapeutic target for cancers, particularly pancreatic cancer, by sensitizing cells to Bcl-2 inhibitors [].
Relevance: This compound and 2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-[3-(1H-imidazol-1-yl)propyl]acetamide belong to the aminopyrazole class of compounds, both containing the pyrazole ring substituted with an acetamide group. Despite differences in the other substituents on the pyrazole ring, their shared structural features and investigation as potential therapeutic agents make this compound relevant in understanding the structure-activity relationships and biological activities of aminopyrazole derivatives, including the target compound. (Reference: )
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.